molecular formula C20H16N2O2 B8599890 methyl 2-(9H-carbazol-1-ylamino)benzoate

methyl 2-(9H-carbazol-1-ylamino)benzoate

Cat. No.: B8599890
M. Wt: 316.4 g/mol
InChI Key: LLWSZEOYQHGOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(9H-carbazol-1-ylamino)benzoate is a synthetic organic compound comprising a carbazole moiety linked to a methyl benzoate ester via an amino group. The carbazole group, a tricyclic aromatic system, is known for its electron-rich structure and biological relevance, particularly in medicinal chemistry .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-(9H-carbazol-1-ylamino)benzoate

InChI

InChI=1S/C20H16N2O2/c1-24-20(23)15-8-3-5-11-17(15)21-18-12-6-9-14-13-7-2-4-10-16(13)22-19(14)18/h2-12,21-22H,1H3

InChI Key

LLWSZEOYQHGOKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-(9H-carbazol-1-ylamino)benzoate are compared below with three categories of analogs: carbazole hybrids, quinoline-piperazine benzoates, and pesticide-related methyl benzoates. Key differences in substituents, synthesis, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Core Structure Key Substituents/Modifications Synthesis Method Reported Bioactivity Reference
This compound Carbazole + benzoate ester + amino linker -NH- linker between carbazole and benzoate Likely condensation/crystallization Not specified (assumed antimicrobial) -
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Carbazole + oxadiazole + acetyl group Oxadiazole ring replaces -NH- linker Hydrazide + acetic anhydride condensation Antimicrobial (4b, 4d, 4e active)
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) Quinoline + piperazine + benzoate ester Varied aryl substituents (Br, Cl, F, etc.) Crystallization from ethyl acetate Not specified (likely antitumor)
Tribenuron-methyl (pesticide) Benzoate ester + pyrimidinyl-sulfonyl Sulfonylurea herbicide backbone Multi-step functionalization Herbicidal activity

Key Comparative Insights:

Structural Variations and Bioactivity: The amino linker in the target compound distinguishes it from oxadiazole-based carbazole hybrids (e.g., ’s compound), which exhibit antimicrobial activity due to the 1,3,4-oxadiazole moiety’s electron-withdrawing properties . Quinoline-piperazine benzoates () feature a quinoline-carbonyl-piperazine scaffold, which may enhance antitumor activity through intercalation or enzyme inhibition . Pesticide-related benzoates () prioritize sulfonylurea or imidazole groups for herbicidal action, diverging from the carbazole’s pharmacological focus .

Synthetic Strategies: Carbazole derivatives often employ condensation reactions (e.g., hydrazide + acetic anhydride) to form heterocycles, as seen in . Quinoline-piperazine analogs () are synthesized via crystallization, favoring purity and stability for biological testing .

Substituent Effects: Electron-withdrawing groups (e.g., -Br, -Cl in ’s C2–C4) may enhance quinoline derivatives’ reactivity or binding affinity . The methyl ester in the target compound and pesticide analogs improves solubility, critical for both drug delivery and herbicidal formulations .

Research Implications and Gaps

  • Crystallographic Analysis : Tools like SHELXL () or Mercury () could elucidate the target compound’s hydrogen-bonding patterns and crystal packing, informing structure-activity relationships .
  • Synthetic Optimization: Comparative studies with ’s piperazine-quinoline derivatives could guide the design of dual-action molecules (e.g., combining carbazole’s bioactivity with quinoline’s planar aromaticity) .

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